molecular formula C23H18BrN3O3S B2662647 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide CAS No. 919703-69-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Cat. No. B2662647
CAS RN: 919703-69-8
M. Wt: 496.38
InChI Key: CUXVOCGMSDJUGD-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide, also known as BRD3308, is a small molecule inhibitor that can be used in scientific research. It has been found to have potential applications in cancer research due to its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide:

Anticancer Research

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the growth of cancer cells. Studies have indicated that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. The presence of the indole and bromophenyl groups contributes to its ability to inhibit the growth of bacteria and fungi. Research has demonstrated that such compounds can be effective against a range of microbial pathogens, offering a potential route for developing new antibiotics .

Anti-inflammatory Applications

The compound’s structure suggests it may have anti-inflammatory properties. Indole derivatives are known for their ability to modulate inflammatory pathways, and the addition of the bromophenyl group may enhance this effect. This makes the compound a candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Research into indole derivatives has shown that they can have neuroprotective effects, potentially protecting neurons from damage. This compound could be explored for its ability to prevent or mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and cancer. By neutralizing free radicals, this compound could help in preventing these conditions .

Enzyme Inhibition

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide: can act as an enzyme inhibitor. Enzyme inhibitors are valuable in research for studying enzyme functions and developing drugs that target specific enzymes. This compound’s unique structure allows it to bind to enzyme active sites, potentially inhibiting their activity .

Photodynamic Therapy

The compound’s structure suggests it could be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The nitrobenzamide group can be activated by light, producing reactive oxygen species that can destroy cancer cells .

Drug Delivery Systems

Finally, this compound can be explored for use in drug delivery systems. Its ability to interact with various biological targets makes it a potential candidate for delivering therapeutic agents to specific sites in the body. This targeted delivery can enhance the efficacy and reduce the side effects of treatments .

These applications highlight the versatility and potential of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a valuable subject for further study.

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXVOCGMSDJUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

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